molecular formula C12H20O4 B1606043 Diethyl (3-methylbut-2-enyl)malonate CAS No. 22539-80-6

Diethyl (3-methylbut-2-enyl)malonate

Cat. No.: B1606043
CAS No.: 22539-80-6
M. Wt: 228.28 g/mol
InChI Key: UXBLYMUHQJDAFO-UHFFFAOYSA-N
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Description

Diethyl (3-methylbut-2-enyl)malonate (CAS 22539-80-6), also known as diethyl 2-prenylmalonate, is a malonic acid derivative with a branched alkenyl substituent. Its molecular formula is C₁₂H₂₀O₄, with a molar mass of 228.28 g/mol and a density of 0.9938 g/cm³ at 18°C . It is characterized by a 3-methylbut-2-enyl (prenyl) group attached to the central carbon of the malonate ester. This compound is widely used in organic synthesis as a precursor for heterocycles, pharmaceuticals, and agrochemicals due to its reactivity in alkylation, Michael addition, and cycloaddition reactions .

Properties

IUPAC Name

diethyl 2-(3-methylbut-2-enyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H20O4/c1-5-15-11(13)10(8-7-9(3)4)12(14)16-6-2/h7,10H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBLYMUHQJDAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177064
Record name Diethyl (3-methylbut-2-enyl)malonate
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Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22539-80-6
Record name Propanedioic acid, 2-(3-methyl-2-buten-1-yl)-, 1,3-diethyl ester
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Record name Diethyl (3-methylbut-2-enyl)malonate
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Record name Diethyl (3-methylbut-2-enyl)malonate
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Record name Diethyl (3-methylbut-2-enyl)malonate
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Record name DIETHYL (3-METHYLBUT-2-ENYL)MALONATE
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Preparation Methods

Method Overview:

  • Step 1: Formation of Sodium Ethoxide
    • Sodium metal is reacted with ethanol to form sodium ethoxide.
  • Step 2: Generation of Diethyl Malonate Sodium Salt
    • Diethyl malonate is slowly added to the sodium ethoxide solution under an inert atmosphere (nitrogen), producing the sodium salt of diethyl malonate.
  • Step 3: Alkylation with 3-Methylbut-2-enyl Bromide
    • The sodium salt is then reacted with 3-methylbut-2-enyl bromide at controlled temperatures (typically 70–80 °C) to yield this compound.

This method is supported by analogous procedures for diethyl butylmalonate synthesis, where n-butyl bromide is used as the alkylating agent, achieving high yields (~76%) and purity (~99.6%) without catalysts and with environmentally friendly byproduct recycling (sodium bromide).

Reaction Conditions and Yields (Adapted from Diethyl Butylmalonate Preparation):

Step Conditions Notes
Sodium ethoxide formation Sodium + ethanol, 70–73 °C, 12–15 h Nitrogen atmosphere, ethanol removal by distillation
Sodium salt formation Addition of diethyl malonate dropwise at cooling (30–60 min) Under nitrogen, cooled reactor jacket
Alkylation Addition of alkyl bromide (3-methylbut-2-enyl bromide) at 76–84 °C, 0.5–1 h Filtration and distillation to purify product
Yield and Purity ~76% yield, >99% purity (for similar alkylations) High purity product suitable for pharmaceutical use

Preparation Using Sodium Hydride in Tetrahydrofuran (THF)

Another effective preparation method involves the use of sodium hydride (NaH) as a base in an aprotic solvent such as tetrahydrofuran (THF). This method is particularly suited for laboratory-scale synthesis with high yields and cleaner reaction profiles.

Procedure Details:

  • Sodium hydride (60% dispersion) is suspended in THF under an inert argon atmosphere at 0 °C.
  • This compound is added to this suspension, forming the corresponding enolate.
  • Subsequently, 3-methylbut-2-enyl bromide is introduced slowly at 0 °C.
  • The mixture is stirred vigorously at room temperature for approximately 16 hours.
  • The reaction is quenched with saturated ammonium chloride solution, extracted with ethyl acetate, dried, and purified by column chromatography.

This method yields this compound in excellent yields (~95%) as a slightly colorless oil with high purity.

Key Experimental Data:

Reagent Amount (example) Role
Sodium hydride (60%) 3 g (77 mmol, 3.8 equiv) Strong base, generates enolate
Diethyl benzylmalonate 6.1 mL (40 mmol, 2 equiv) Starting malonate derivative
3-Methylbut-2-enyl bromide 2.6 mL (20 mmol, 1 equiv) Alkylating agent
Solvent THF (40 mL) Aprotic solvent
Reaction time ~16 hours Room temperature stirring
Yield 95% High yield, clean product

Notes on Reaction Monitoring and Purification

  • Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor reaction progress.
  • Quenching: Saturated ammonium chloride solution is used to quench the reaction, neutralizing residual base.
  • Extraction and Drying: Organic layers are extracted with ethyl acetate and dried over sodium sulfate.
  • Purification: Column chromatography using petroleum ether/ethyl acetate mixtures (ratios from 99:1 to 95:5) effectively isolates the pure product.
  • Side Products: Ozonolysis byproducts like diethyl benzyl(2-oxoethyl)malonate may form under certain conditions and can be separated by chromatography.

Comparative Analysis of Preparation Methods

Aspect Sodium Ethoxide Method Sodium Hydride in THF Method
Reaction Medium Ethanol Tetrahydrofuran (THF)
Base Sodium metal to form sodium ethoxide Sodium hydride (NaH)
Reaction Temperature 70–80 °C 0 °C to room temperature
Reaction Time 0.5–1 hour (alkylation step) ~16 hours
Yield ~76% (for analogous alkylations) ~95%
Purification Filtration, distillation, recrystallization Column chromatography
Environmental Impact Sodium bromide byproduct recyclable Requires careful handling of NaH and inert atmosphere
Scalability Industrially scalable More suited for laboratory scale

Summary and Recommendations

  • The sodium ethoxide method is industrially viable, offering good yields and purity with environmentally conscious byproduct management. It is suitable for bulk synthesis.
  • The sodium hydride method in THF provides higher yields and cleaner reactions, ideal for research and small-scale synthesis where high purity and precise control are essential.
  • Both methods require careful control of reaction conditions, inert atmospheres, and appropriate purification techniques to achieve high-quality this compound.

This detailed analysis integrates diverse research findings and experimental data, providing a professional and authoritative guide to the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-methylbut-2-enyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Diethyl (3-methylbut-2-enyl)malonate serves as a versatile building block in pharmaceutical synthesis. Its applications include:

  • Synthesis of Drug Intermediates : The compound is utilized in the synthesis of various drug intermediates, particularly in the development of anti-inflammatory and analgesic agents.
  • Allylic Substitutions : It is employed in palladium-catalyzed allylic substitution reactions, which are crucial for constructing complex molecular architectures in drug development .

Case Study: Synthesis of Anti-inflammatory Agents

Recent studies have demonstrated the use of this compound in synthesizing novel anti-inflammatory agents. The compound enables the formation of key intermediates that exhibit significant biological activity against inflammatory pathways.

Agrochemical Applications

In agriculture, this compound is explored for its potential as a precursor for agrochemicals:

  • Pesticide Development : The compound can be transformed into various pesticide formulations, enhancing crop protection against pests and diseases.
  • Plant Growth Regulators : It is also investigated for its role in synthesizing plant growth regulators that promote healthy plant development and yield improvement.

Recent research has highlighted the importance of this compound in developing new synthetic methodologies:

  • Enantioselective Syntheses : The compound has been pivotal in enantioselective syntheses, allowing chemists to produce chiral molecules with high selectivity, which is essential for drug efficacy .

Case Study: Chiral Synthesis

A study demonstrated that this compound could be used to synthesize chiral compounds with potential therapeutic effects, showcasing its utility in asymmetric synthesis.

Mechanism of Action

The mechanism of action of diethyl (3-methylbut-2-enyl)malonate involves its ability to act as a nucleophile in various chemical reactions. The compound’s malonate moiety can undergo deprotonation to form an enolate, which can then participate in nucleophilic substitution or addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Diethyl 2,2-bis(3-methylbut-2-enyl)malonate (30)

  • Structure : Contains two 3-methylbut-2-enyl groups at the malonate’s central carbon.
  • Synthesis : Prepared via catalytic olefin isomerization using salenCoCl and PhSiH₃, achieving 85% yield as an inseparable mixture .
  • Molecular weight (294.38 g/mol) and lipophilicity are greater than the mono-substituted analogue.
  • Applications : Used in isomerization studies and catalytic reactions requiring bulky substrates .

Diethyl 2-(but-3-ynyl)malonate

  • Structure : Features a terminal alkyne (but-3-ynyl) substituent.
  • Properties : Boiling point 128–130°C at 11 Torr and refractive index 1.4428 .
  • Key Differences: The alkyne group enables click chemistry or Sonogashira couplings, unlike the prenyl group’s alkene-based reactivity. Lower molecular weight (212.24 g/mol) and higher electrophilicity due to the sp-hybridized carbon.
  • Applications : Intermediate in alkyne-functionalized polymers or bioactive molecules .

Diethyl allyl(3-oxobutyl)malonate

  • Structure : Combines allyl and 3-oxobutyl (ketone-containing) groups.
  • Properties: Molecular formula C₁₄H₂₂O₅, monoisotopic mass 270.1467 g/mol .
  • Key Differences :
    • The ketone moiety allows for aldol condensations or reductions, expanding synthetic utility.
    • Higher polarity compared to purely alkyl-substituted malonates.
  • Applications: Potential use in ketone-mediated cyclizations or as a chiral building block .

Diethyl malonate (DEM)

  • Structure : Parent compound without substituents on the central carbon.
  • Synthesis: Produced via Fischer esterification of malonic acid with ethanol .
  • Key Differences: Higher water solubility (logP = 0.5) compared to the lipophilic prenyl-substituted analogue (logP = 2.90) .
  • Applications : Ubiquitous in synthesizing barbiturates, fragrances, and polyesters .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight Boiling Point (°C, Pressure) logP Key Reactivity/Applications
Diethyl (3-methylbut-2-enyl)malonate 3-methylbut-2-enyl C₁₂H₂₀O₄ 228.28 127 (11 Torr) 2.90 Michael additions, heterocycle synthesis
Diethyl 2,2-bis(3-methylbut-2-enyl)malonate Two 3-methylbut-2-enyl groups C₁₇H₂₆O₄ 294.38 Not reported ~3.5* Catalytic isomerization
Diethyl 2-(but-3-ynyl)malonate But-3-ynyl C₁₁H₁₆O₄ 212.24 128–130 (11 Torr) ~2.0* Alkyne coupling reactions
Diethyl malonate (DEM) None C₇H₁₂O₄ 160.17 199 (760 Torr) 0.5 Barbiturates, polyesters

*Estimated based on substituent contributions.

Q & A

Q. What are the established synthetic routes for diethyl (3-methylbut-2-enyl)malonate, and how can reaction conditions be optimized for yield and purity?

this compound is synthesized via alkylation of diethyl malonate enolates. A foundational method involves reacting diethyl malonate with 3-methylbut-2-enyl halides under basic conditions (e.g., sodium ethoxide) to form the enolate intermediate, followed by alkylation . Optimization includes:

  • Catalyst selection : Use of L-proline in asymmetric catalysis improves enantioselectivity (e.g., 79% enantiomeric excess achieved with pyridine as solvent) .
  • Temperature control : Reactions at 35°C reduce side reactions while maintaining efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DCE) enhance nucleophilic substitution kinetics .

Q. How does this compound participate in Claisen condensation, and what factors influence its reactivity?

The compound acts as a β-ketoester precursor in Claisen condensations. Key factors:

  • Enolate stability : Electron-withdrawing ester groups increase α-H acidity, facilitating enolate formation .
  • Electrophile compatibility : Alkyl halides with bulky substituents may reduce regioselectivity due to steric hindrance .
  • Base strength : Strong bases (e.g., NaH) ensure complete deprotonation but require anhydrous conditions to avoid hydrolysis .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in laboratory settings?

  • Solubility : Miscible with common organic solvents (e.g., ethanol, DCM) but immiscible with water .
  • Thermal stability : Decomposes above 199°C; storage below 30°C recommended to prevent ester hydrolysis .
  • Hygroscopicity : Low moisture sensitivity, but prolonged exposure to humidity may degrade ester groups .

Advanced Research Questions

Q. What mechanistic insights explain contradictory outcomes in Michael addition reactions involving this compound?

The "abnormal Michael reaction" with this compound can yield rearranged products due to:

  • Ethoxycarbonyl group transfer : Competing pathways may form non-planar intermediates, as seen in reactions with cyclic ketones (e.g., 3-methyl-2-cyclohexenone) .
  • Steric vs. electronic effects : Bulky substituents on the electrophile favor alternative adducts, while electron-deficient alkenes accelerate normal Michael addition .

Q. Which analytical techniques are most effective for characterizing reaction intermediates and resolving structural ambiguities?

  • EPR spectroscopy : Tracks radical intermediates in photo-initiated reactions (e.g., adduct radicals from diethyl fumarate/maleate) .
  • EXAFS/ATR-FTIR : Resolves ternary surface complexes in metal-malonate systems (e.g., Pb(II)-malonate-hematite interactions) .
  • Vibrational spectroscopy : Distinguishes between planar and twisted conformers via COO⁻ stretching modes (1,550–1,650 cm⁻¹) .

Q. How can stereoselective synthesis of γ-amino esters be achieved using this compound?

Heterodinuclear rare earth metal catalysts (e.g., La/Yb-Schiff base complexes) enable asymmetric ring-opening of meso-aziridines with >97% enantiomeric excess . Key parameters:

  • Catalyst loading : 0.25–10 mol% optimizes yield without racemization .
  • Substrate scope : Compatible with cyclic and acyclic aziridines, but sterically hindered analogs require longer reaction times .

Q. What are the neurotoxicological implications of malonate derivatives, and how do they interact with neurotransmitter systems?

Co-administration with mitochondrial inhibitors (e.g., malonate + MDMA) exacerbates striatal dopamine depletion via:

  • Synergistic neurotransmitter release : MDMA-induced serotonin/dopamine efflux potentiates oxidative stress .
  • Mitochondrial dysfunction : Malonate inhibits succinate dehydrogenase, amplifying excitotoxicity in glutamatergic pathways .
    Contradiction: Fluoxetine blocks serotonin reuptake but fails to mitigate hyperthermia, suggesting distinct mechanisms for neuroprotection .

Q. How do environmental fate studies inform the safe disposal and handling of this compound?

EPA assessments classify malonates as low-priority substances (LPS) based on:

  • Biodegradation : Rapid hydrolysis in aquatic environments (t₁/₂ < 24 hrs at pH 7) .
  • Toxicity screening : LD₅₀ > 15,720 mg/kg (oral, rats) indicates low acute toxicity .
  • Analog data : Dimethyl glutarate analogs predict moderate bioaccumulation potential (log Kow = 1.07) .

Methodological Recommendations

  • Synthetic protocols : Prioritize anhydrous conditions and catalytic asymmetric methods for high enantiopurity .
  • Analytical workflows : Combine EPR and EXAFS to map radical intermediates and metal coordination .
  • Toxicity mitigation : Use dopamine transporter inhibitors (e.g., GBR 12909) to block neurotoxic synergism in vivo .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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